molecular formula C10H9NO4 B6264388 3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid CAS No. 83549-07-9

3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B6264388
CAS No.: 83549-07-9
M. Wt: 207.2
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Description

3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid, also known as (2E)-4-(2-hydroxyanilino)-4-oxo-2-butenoic acid, is a compound with the molecular formula C10H9NO4 and a molecular weight of 207.19 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to a carbamoylprop-2-enoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2-hydroxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamoylprop-2-enoic acid moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of both a hydroxyphenyl group and a carbamoylprop-2-enoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

83549-07-9

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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